Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide or formic acid . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other esters through transesterification reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Acidic or basic hydrolysis, alcohols for transesterification
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Corresponding alcohols or amines
Substitution: Carboxylic acids, different esters
Scientific Research Applications
Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Material Science: It is explored for its electronic properties and potential use in organic electronics.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Uniqueness
Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group, in particular, can influence its reactivity and interaction with biological targets .
Biological Activity
Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate (CAS Number: 1797985-05-7) is a compound of interest due to its potential biological activities. This article explores its antimicrobial properties, cytotoxicity, and possible therapeutic applications based on recent research findings.
Property | Value |
---|---|
Molecular Formula | C11H12N2O2S2 |
Molecular Weight | 268.4 g/mol |
Structure | Chemical Structure |
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various thieno[2,3-d]pyrimidine derivatives for their in vitro antibacterial and antimycobacterial activities against strains such as Escherichia coli, Staphylococcus aureus, Mycobacterium tuberculosis, and M. avium. The results indicated that these compounds possess notable antibacterial activity, with some showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study: Antimicrobial Efficacy
In a comparative study, several thieno[2,3-d]pyrimidine derivatives were synthesized and tested. Among them, compounds with specific substitutions at the 3-position of the thienopyrimidine ring demonstrated superior activity against both Gram-positive and Gram-negative bacteria. The most potent compounds had MIC values ranging from 0.1 to 1 µg/mL, indicating their potential as effective antimicrobial agents .
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound were assessed using hemolytic assays. These tests revealed that the compound exhibited low toxicity levels, with minimal hemolytic concentrations (MHCs) above 200 µmol/L. This suggests a favorable safety profile for further development in medicinal chemistry .
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. This compound may exhibit similar effects due to its structural characteristics. Compounds within this chemical class have shown significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Anti-inflammatory Properties
Emerging studies suggest that thieno[2,3-d]pyrimidine derivatives may also possess anti-inflammatory properties. For instance, certain related compounds have demonstrated inhibition of pro-inflammatory cytokines and reduced edema in animal models, positioning them as candidates for treating inflammatory diseases .
Properties
IUPAC Name |
ethyl 5-methyl-4-methylsulfanylthieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-4-15-11(14)8-6(2)7-9(16-3)12-5-13-10(7)17-8/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYCUYHAYNGFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN=C2SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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